molecular formula C12H10FNO B1318579 2-(2-Fluorophenoxy)aniline CAS No. 391906-76-6

2-(2-Fluorophenoxy)aniline

Cat. No.: B1318579
CAS No.: 391906-76-6
M. Wt: 203.21 g/mol
InChI Key: FMHXQFVNBSTBQV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)aniline is an organic compound with the chemical formula C12H10FNO. It is an important intermediate in the synthesis of several pharmaceutical compounds, such as anti-inflammatory and anticancer agents. The compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(2-Fluorophenoxy)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group tolerant conditions . The general reaction scheme involves the coupling of a fluorophenylboronic acid with an aniline derivative in the presence of a base and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis routes. For example, the synthesis may start with the nitration of a suitable precursor, followed by reduction to form the corresponding amine, and finally, a coupling reaction to introduce the fluorophenoxy group .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other fluorinated aromatic compounds.

Scientific Research Applications

2-(2-Fluorophenoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)aniline
  • 2-(2-Bromophenoxy)aniline
  • 2-(2-Iodophenoxy)aniline

Uniqueness

2-(2-Fluorophenoxy)aniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable intermediate in pharmaceutical and chemical research .

Properties

IUPAC Name

2-(2-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHXQFVNBSTBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589735
Record name 2-(2-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391906-76-6
Record name 2-(2-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluorophenoxy)aniline
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